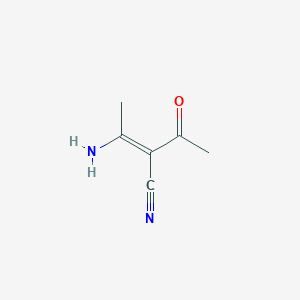
2-Acetyl-3-aminobut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-aminobut-2-enenitrile is an organic compound with the molecular formula C6H8N2O It is a derivative of butenenitrile and contains both an acetyl and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-3-aminobut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of acetylacetone with cyanoacetamide under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetylacetone and cyanoacetamide.
Catalyst: A base such as sodium ethoxide.
Solvent: Ethanol.
Conditions: The mixture is heated under reflux for several hours.
Another method involves the cyclocondensation of acetyl pyruvates with enamines . This method is valuable for synthesizing pyridines with acceptor substituents in positions 3 and 5 of the nucleus.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-aminobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitriles and amides.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides depending on the reagents used.
Scientific Research Applications
2-Acetyl-3-aminobut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-acetyl-3-aminobut-2-enenitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the acetyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Acetyl-3-aminobut-2-enenitrile can be compared with other similar compounds, such as:
3-Aminocrotononitrile: Similar structure but lacks the acetyl group.
Ethyl 3-aminocrotonate: Contains an ester group instead of an acetyl group.
3-Aminobut-2-enenitrile: Similar structure but without the acetyl group
Uniqueness
The presence of both an acetyl and an amino group in this compound makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the compound’s ability to form stable complexes with metals enhances its utility in industrial applications.
Properties
CAS No. |
1113-72-0 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(E)-2-acetyl-3-aminobut-2-enenitrile |
InChI |
InChI=1S/C6H8N2O/c1-4(8)6(3-7)5(2)9/h8H2,1-2H3/b6-4+ |
InChI Key |
RDRVJVHEWGXCLC-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)C)/N |
Canonical SMILES |
CC(=C(C#N)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















